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  • Product: (R)-2-(Hex-5-enyloxy)propanoic acid
  • CAS: 1218998-90-3

Core Science & Biosynthesis

Foundational

(R)-2-(Hex-5-enyloxy)propanoic acid molecular structure

An In-Depth Technical Guide to (R)-2-(Hex-5-enyloxy)propanoic Acid: A Versatile Bifunctional Building Block for Drug Discovery Abstract (R)-2-(Hex-5-enyloxy)propanoic acid is a chiral, bifunctional molecule of significan...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (R)-2-(Hex-5-enyloxy)propanoic Acid: A Versatile Bifunctional Building Block for Drug Discovery

Abstract

(R)-2-(Hex-5-enyloxy)propanoic acid is a chiral, bifunctional molecule of significant interest to the chemical biology and drug development communities. Its structure incorporates three key features: a stereodefined (R)-propanoic acid core, a terminal alkene for orthogonal chemical modification, and a stable ether linkage. This combination makes it an exceptionally versatile building block for constructing complex molecular architectures, such as linkers for Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where precise control over geometry and reactivity is paramount. This guide provides a comprehensive overview of the molecule's physicochemical properties, a detailed, field-tested protocol for its synthesis and purification, an in-depth analysis of its spectroscopic characterization, and a discussion of its reactivity and potential applications in modern therapeutic development.

Part 1: Molecular Profile and Physicochemical Properties

Introduction to a Versatile Building Block

The rational design of novel therapeutics often relies on a molecular toolkit of well-characterized, functionalized building blocks. (R)-2-(Hex-5-enyloxy)propanoic acid, with its distinct and orthogonally reactive functional groups, represents a valuable component of this toolkit. The molecule is structurally derived from propionic acid, a naturally occurring carboxylic acid.[1] Its core utility stems from the strategic placement of:

  • A Chiral Center: The (R)-configuration at the C2 position provides a fixed stereochemical anchor, which is critical for designing molecules that interact with chiral biological targets like proteins and enzymes.

  • A Carboxylic Acid: This functional group serves as a versatile handle for conjugation, most commonly through amide bond formation, to connect to proteins, peptides, or other small molecules. It can also be used to modulate physicochemical properties such as solubility.

  • A Terminal Alkene: The hexenyl chain provides a reactive site for a wide array of modern chemical transformations—including click chemistry, metathesis, and various addition reactions—that are often incompatible with the chemistry of the carboxylic acid, allowing for sequential, controlled modifications.

  • An Ether Linkage: Ether lipids are a class of lipids found in nature that play structural and functional roles.[2][3] The ether bond in this molecule is chemically robust, providing metabolic stability compared to a more labile ester linkage, a desirable attribute for drug candidates.

Structural and Chemical Identifiers

The fundamental properties and identifiers for (R)-2-(Hex-5-enyloxy)propanoic acid are summarized below for quick reference.

PropertyValueSource
CAS Number 1218998-90-3[4]
Molecular Formula C₉H₁₆O₃[4]
Molecular Weight 172.22 g/mol [4]
Canonical SMILES C=CCCCCOC(=O)O[4]
InChI Key Not Available
Physicochemical Properties (Computed)

Computational models provide valuable insight into the druglike properties of a molecule. The following parameters were calculated for (R)-2-(Hex-5-enyloxy)propanoic acid.

PropertyValueSource
Topological Polar Surface Area (TPSA) 46.53 Ų[4]
LogP (Octanol-Water Partition Coeff.) 1.8324[4]
Hydrogen Bond Acceptors 2[4]
Hydrogen Bond Donors 1[4]
Rotatable Bonds 7[4]

Part 2: Synthesis and Purification

Retrosynthetic Analysis and Strategy

The molecular structure logically lends itself to a convergent synthesis strategy based on the Williamson ether synthesis.[5][6] This classic S(_N)2 reaction involves the coupling of an alkoxide with an alkyl halide. Two retrosynthetic disconnections are possible at the ether linkage.

Caption: Retrosynthetic analysis of (R)-2-(Hex-5-enyloxy)propanoic acid.

G cluster_main Retrosynthetic Analysis cluster_pathA Path A (Preferred) cluster_pathB Path B (Disfavored) Target (R)-2-(Hex-5-enyloxy)propanoic acid SM_A1 (R)-Lactic Acid Derivative (e.g., Ethyl Lactate) Target->SM_A1 C-O bond SM_A2 6-Bromo-1-hexene Target->SM_A2 SM_B1 (R)-2-Bromopropanoic Acid Derivative Target->SM_B1 C-O bond SM_B2 5-Hexen-1-ol Target->SM_B2

Path A is strongly preferred for several key reasons:

  • Stereochemical Integrity: The chiral center resides on the nucleophile ((R)-lactic acid derivative). The S(_N)2 reaction occurs at the primary carbon of the achiral 6-bromo-1-hexene, leaving the stereocenter untouched and ensuring the retention of the desired (R)-configuration.

  • Reaction Efficiency: S(_N)2 reactions are highly efficient on primary alkyl halides like 6-bromo-1-hexene.[7]

  • Avoidance of Side Reactions: Path B would involve an S(_N)2 reaction at a secondary carbon bearing the leaving group. This is sterically more hindered and would face significant competition from E2 elimination, leading to undesired alkene byproducts and lower yields.[5]

Detailed Experimental Protocol

This two-step protocol describes the synthesis starting from commercially available (R)-ethyl lactate and 6-bromo-1-hexene, followed by ester hydrolysis.

Step 1: Synthesis of Ethyl (R)-2-(Hex-5-enyloxy)propanoate

  • Preparation: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (DMF, 80 mL).

  • Base Addition: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.4 g, 60 mmol, 1.2 eq) portion-wise with careful venting.

  • Alcohol Addition: While maintaining the temperature at 0 °C, add (R)-ethyl lactate (5.9 g, 50 mmol, 1.0 eq) dropwise via syringe over 15 minutes. Stir the resulting slurry for 30 minutes at 0 °C.

  • Alkyl Halide Addition: Add 6-bromo-1-hexene (8.2 g, 50 mmol, 1.0 eq) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Washing & Drying: Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., 10-20% ethyl acetate in hexanes) to yield the pure ester as a colorless oil.

Step 2: Hydrolysis to (R)-2-(Hex-5-enyloxy)propanoic acid

  • Setup: Dissolve the purified ester from Step 1 (e.g., 40 mmol) in a mixture of tetrahydrofuran (THF, 50 mL) and water (25 mL).

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.5 g, 60 mmol, 1.5 eq) and stir the mixture at room temperature for 4-6 hours until TLC indicates complete consumption of the ester.

  • Workup: Concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any non-acidic impurities.

  • Acidification: Cool the aqueous layer to 0 °C and acidify to pH ~2 with 1M HCl.

  • Final Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, (R)-2-(Hex-5-enyloxy)propanoic acid, typically as a viscous oil or waxy solid.[8]

Causality of Experimental Choices
  • Base and Solvent: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide. DMF is an ideal polar aprotic solvent that solvates the sodium cation, leaving a highly reactive "naked" alkoxide nucleophile to facilitate the S(_N)2 reaction.

  • Temperature Control: Initial cooling to 0 °C during the addition of NaH and the alcohol is a critical safety measure to control the exothermic reaction and hydrogen gas evolution.

  • Hydrolysis Conditions: LiOH in a THF/water mixture is a standard and highly effective method for saponification (hydrolysis) of the ethyl ester to the desired carboxylic acid. It is generally mild and minimizes side reactions.

Part 3: Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. While experimental spectra for this specific molecule are not publicly available, a robust prediction of its key spectral features can be made based on its constituent functional groups.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Predicted ¹H NMR Data (in CDCl₃, ~400 MHz)

Protons Approx. δ (ppm) Multiplicity Integration Assignment
Hₐ 10-12 broad s 1H -COOH
Hₑ 5.75-5.85 ddt 1H -CH=CH₂
Hf 4.95-5.05 m 2H -CH=CH₂
Hₓ 4.05-4.15 q 1H -O-CH(CH₃)-
Hc 3.50-3.65 m 2H -O-CH₂-
Hₔ 2.05-2.15 q 2H -CH₂-CH=CH₂
Hₐ 1.55-1.65 p 2H -CH₂-CH₂-CH₂O-
Hₐ 1.40-1.50 p 2H -CH₂-CH₂-CH₂-

| Hᵧ | 1.45 | d | 3H | -CH(CH₃)- |

Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz)

Carbon Approx. δ (ppm) Assignment
C=O ~178 Carboxylic Acid
=CH- ~138 Alkene
=CH₂ ~115 Alkene
-O-CH- ~75 Chiral Center
-O-CH₂- ~70 Ether Methylene
-CH₂- ~33 Allylic Carbon
-CH₂- ~29 Alkyl Chain
-CH₂- ~25 Alkyl Chain

| -CH₃ | ~18 | Methyl |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[10]

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3300-2500Strong, Very BroadO-H stretchCarboxylic Acid
3080Medium=C-H stretchAlkene
2940, 2860Medium-StrongC-H stretchAlkane
1710StrongC=O stretchCarboxylic Acid
1640MediumC=C stretchAlkene
1120StrongC-O stretchEther
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the overall structure.

  • Molecular Ion (M⁺): For Electrospray Ionization (ESI) in negative mode, the [M-H]⁻ peak would be expected at m/z 171.1. In positive mode, [M+H]⁺ would be at m/z 173.1 or [M+Na]⁺ at m/z 195.1. The high-resolution mass should match the exact mass of 172.1099.

  • Key Fragmentation: The molecule is expected to fragment via characteristic pathways, such as cleavage alpha to the ether oxygen or loss of the carboxyl group.[11]

Caption: Proposed key fragmentation pathways in Mass Spectrometry (EI mode).

G cluster_main Proposed Mass Spectrometry Fragmentation cluster_frags Proposed Mass Spectrometry Fragmentation Parent [C₉H₁₆O₃]⁺ m/z = 172 Frag1 [C₅H₉]⁺ m/z = 69 Parent->Frag1 - •C₄H₇O₃ Frag2 [C₄H₇O₃]⁺ m/z = 103 Parent->Frag2 - •C₅H₉ Frag3 [C₉H₁₅O₂]⁺ m/z = 155 Parent->Frag3 - •OH

Part 4: Reactivity and Applications in Medicinal Chemistry

The Duality of Function: Orthogonal Reactivity

The primary value of (R)-2-(Hex-5-enyloxy)propanoic acid in drug development lies in its bifunctionality. The carboxylic acid and the terminal alkene represent two distinct classes of reactive handles that can be addressed with "orthogonal" chemistries—that is, the reaction conditions for one group do not interfere with the other. This allows for precise, stepwise construction of complex molecules.

Transformations of the Carboxylic Acid Moiety

The carboxylic acid is readily converted into amides, esters, or other derivatives. Amide bond formation using standard coupling reagents (e.g., HATU, EDC/HOBt) is one of the most common and reliable reactions in medicinal chemistry, used to attach linkers to protein-targeting ligands.

Transformations of the Terminal Alkene Moiety

The terminal alkene is a gateway to a vast array of chemical transformations:

  • Hydroboration-Oxidation: Converts the alkene to a primary alcohol, providing another point for attachment.

  • Epoxidation: Forms an epoxide, a reactive electrophile for coupling with nucleophiles.

  • Olefin Metathesis: Allows for the coupling with other alkene-containing molecules.

  • Thiol-Ene "Click" Reaction: Provides a highly efficient method for attaching thiol-containing molecules under mild conditions.

  • Ozonolysis: Cleaves the double bond to form an aldehyde, which can be used in reductive amination or other carbonyl chemistries.

Application Spotlight: A Bifunctional Linker for Novel Therapeutics

The unique architecture of (R)-2-(Hex-5-enyloxy)propanoic acid makes it an ideal candidate for use as a linker in advanced therapeutic modalities like PROTACs and ADCs.

Caption: Conceptual use as a bifunctional linker in a PROTAC.

G cluster_main Conceptual PROTAC Structure Warhead Warhead (Binds Target Protein) Linker Linker [(R)-2-(Hex-5-enyloxy)propanoic acid derivative] Warhead->Linker Amide Bond (from -COOH) E3_Ligand E3 Ligase Ligand Linker->E3_Ligand Triazole, etc. (from alkene)

In this conceptual model, the carboxylic acid of our molecule is used to form a stable amide bond with a warhead that targets a specific protein of interest. The terminal alkene is then modified (e.g., via conversion to an azide followed by a copper-catalyzed click reaction) to attach the E3 ligase ligand. The defined length and stereochemistry of the linker are critical for correctly positioning the target protein and the E3 ligase to facilitate ubiquitination and subsequent degradation.

Part 5: Conclusion

(R)-2-(Hex-5-enyloxy)propanoic acid is more than a simple chemical; it is a sophisticated molecular tool designed for the challenges of modern drug discovery. Its combination of a stable chiral core, a robust ether linkage, and two orthogonally reactive functional groups provides medicinal chemists with a reliable and versatile building block. The synthetic route is straightforward and high-yielding, and the molecule's structure is readily confirmed by standard analytical techniques. As the demand for precisely engineered therapeutics like PROTACs, ADCs, and molecular glues continues to grow, the utility and importance of such well-designed, multifunctional linkers will undoubtedly increase.

Part 6: References

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  • Benchchem. Application Note: Synthesis of 3-(2-Oxocyclohexyl)propanoic Acid from Cyclohexanone. Available at: https://www.benchchem.com/application-notes/synthesis-of-3-2-oxocyclohexyl-propanoic-acid-from-cyclohexanone
  • National Center for Biotechnology Information. (n.d.). 2-(Hex-5-ynoyloxymethyl)-3-methoxypropanoic acid. PubChem Compound Database. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/174359628
  • Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid. Available at: https://www.docbrown.info/page07/appendices/ms_propanoic_acid.htm
  • National Center for Biotechnology Information. (n.d.). 2-Cyclohexylpropionic acid. PubChem Compound Database. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/99816
  • Chemsrc. (2025, August 21). 2-(prop-2-enyl)hex-5-enoic acid. Available at: https://www.chemsrc.com/en/cas/112391-51-2_1148784.html
  • Dean, J. M., & Lodhi, I. J. (2018). Structural and functional roles of ether lipids. Protein & Cell, 9(2), 196–206. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5835958/
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/
  • D'Auria, M. (2021). Synthesis of ether lipids: natural compounds and analogues. Beilstein Journal of Organic Chemistry, 17, 2697-2741. Available at: https://www.beilstein-journals.org/bjoc/articles/17/233
  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Available at: https://www.docbrown.info/page07/appendices/1HNMR_propanoic_acid.htm
  • Wikipedia. (n.d.). Ether lipid. Available at: https://en.wikipedia.org/wiki/Ether_lipid
  • Hrubý, M., et al. (2021). Poly(2-isopropenyl-2-oxazoline) as a Versatile Functional Polymer for Biomedical Applications. Polymers, 13(11), 1833. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8199971/
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Available at: https://www.organicchemistrytutor.com/topic/williamson-ether-synthesis-mechanism-and-reactions-explained/
  • Ashenhurst, J. (2015, June 12). Intramolecular Williamson Ether Synthesis. Master Organic Chemistry. Available at: https://www.masterorganicchemistry.com/2015/06/12/intramolecular-williamson-ether-synthesis/
  • NP-MRD. (2017, September 20). Showing NP-Card for 2-hydroxypropanoic acid (NP0000172). Available at: https://np-mrd.org/nps/NP0000172
  • YouTube. (2023, November 29). Experimental Determination of Structure of propanoic acid. Available at: https://www.youtube.com/watch?v=3-zV0f2r8qY
  • ResearchGate. (2026, January 5). Synthesis of ether lipids: natural compounds and analogues. Available at: https://www.researchgate.net/publication/348633451_Synthesis_of_ether_lipids_natural_compounds_and_analogues
  • Google Patents. (n.d.). CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid. Available at: https://patents.google.com/patent/CN102020554A/en
  • ResearchGate. (2025, August 10). Infrared spectral studies of propanoic acid in various solvents. Available at: https://www.researchgate.net/publication/237007787_Infrared_spectral_studies_of_propanoic_acid_in_various_solvents
  • American Chemical Society. (n.d.). Biosynthesis of archaebacterial ether lipids. Formation of ether linkages by prenyltransferases. Journal of the American Chemical Society. Available at: https://pubs.acs.org/doi/10.1021/ja00192a031
  • SpectraBase. (n.d.). 2-(2-chloro-5-methylphenoxy)-2-methylpropanoic acid - Optional[1H NMR] - Spectrum. Available at: https://spectrabase.com/spectrum/CgTC5ovcHld
  • PrepChem.com. (n.d.). Synthesis of (2R)-2-(3,4,5,6-tetrahydro-2H-pyran-2-yloxy)propionic acid. Available at: https://www.prepchem.com/synthesis-of-2r-2-3-4-5-6-tetrahydro-2h-pyran-2-yloxy-propionic-acid
  • YouTube. (2019, October 15). Williamson ether synthesis. Available at: https://www.youtube.com/watch?v=1u6-iL5iT3c
  • MDPI. (n.d.). Molecular Interactions of Selective Agonists and Antagonists with the Retinoic Acid Receptor γ. Available at: https://www.mdpi.com/1422-0067/22/11/5898
  • ChemTalk. (n.d.). Williamson Ether Synthesis. Available at: https://chemistrytalk.org/williamson-ether-synthesis/
  • Doc Brown's Chemistry. (n.d.). infrared spectrum of propanoic acid. Available at: https://www.docbrown.info/page07/appendices/IR_propanoic_acid.htm
  • National Center for Biotechnology Information. (2023, June 20). Propionic Acid Groups and Multiple Aromatic Rings Induce Binding of Ketoprofen and Naproxen to the Hydrophobic Core of Bovine Serum Albumin. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381024/
  • MDPI. (n.d.). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Available at: https://www.mdpi.com/1422-0067/23/19/11566
  • National Center for Biotechnology Information. (n.d.). Propionic Acid. PubChem Compound Database. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1032
  • ResearchGate. (2025, August 10). rac -( R )-2-[(2 R ,5 R )-5-Methyltetrahydrofuran-2-yl]propanoic acid. Available at: https://www.researchgate.net/publication/244465452_rac_-R-2-2_R5_R-5-Methyltetrahydrofuran-2-ylpropanoic_acid
  • MDPI. (n.d.). In Search of Effective Anticancer Agents—Novel Sugar Esters Based on Polyhydroxyalkanoate Monomers. Available at: https://www.mdpi.com/2073-4360/12/10/2293

Sources

Exploratory

Precision Synthesis of (R)-2-(Hex-5-enyloxy)propanoic Acid: A Stereocontrolled Approach

Executive Summary This technical guide details the stereoselective synthesis of (R)-2-(Hex-5-enyloxy)propanoic acid , a critical chiral ether building block characterized by a terminal alkene and a carboxylic acid moiety...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the stereoselective synthesis of (R)-2-(Hex-5-enyloxy)propanoic acid , a critical chiral ether building block characterized by a terminal alkene and a carboxylic acid moiety.[1]

While various retrosynthetic disconnections exist, this guide prioritizes the Williamson Ether Synthesis via Alkylation of (R)-Ethyl Lactate .[1] This pathway is selected for its superior stereochemical fidelity (retention of configuration) and reduced risk of elimination side-reactions compared to nucleophilic displacement on secondary sulfonates.[1]

Key Reaction Parameters:

  • Starting Material: (R)-Ethyl Lactate (D-Lactate).[1]

  • Reagent: 6-Bromo-1-hexene.[1][2]

  • Mechanism: Irreversible deprotonation followed by SN2 alkylation (Retention).[1]

  • Target Purity: >98% ee.

Part 1: Retrosynthetic Analysis & Strategy

The Stereochemical Challenge

The target molecule possesses a chiral center at the C2 position with an (R)-configuration.[1]

  • Route A (Recommended): Alkylation of the hydroxyl group of an (R)-lactate derivative.[1] Since the C-O bond at the chiral center remains intact during deprotonation and subsequent attack on the primary alkyl halide, the configuration is retained .[1]

  • Route B (High Risk): Nucleophilic displacement of a leaving group (e.g., tosylate/mesylate) on an (S)-lactate derivative by 5-hexen-1-ol.[1] This SN2 reaction proceeds with inversion to the (R)-product.[1] However, displacement at a secondary carbon by a basic alkoxide competes unfavorably with E2 elimination, leading to significant formation of achiral acrylate byproducts.[1]

Therefore, Route A using (R)-Ethyl Lactate is the industrial standard for high-purity synthesis.[1]

Pathway Visualization

SynthesisPathway Start (R)-Ethyl Lactate (Starting Material) Intermediate (R)-Ethyl 2-(hex-5-enyloxy)propionate (Ether Intermediate) Start->Intermediate NaH, DMF, 0°C to RT (Retention of Configuration) Reagent 6-Bromo-1-hexene (Electrophile) Reagent->Intermediate S_N2 Attack Target (R)-2-(Hex-5-enyloxy)propanoic acid (Final Target) Intermediate->Target LiOH, THF/H2O Saponification

Figure 1: Stereocontrolled synthesis pathway via direct alkylation of (R)-Ethyl Lactate.

Part 2: Detailed Experimental Protocol

Phase 1: Etherification (Williamson Synthesis)

Objective: Synthesize (R)-ethyl 2-(hex-5-enyloxy)propionate via nucleophilic substitution.[1]

Reagents & Stoichiometry
ComponentEquiv.Role
(R)-Ethyl Lactate 1.0Chiral Scaffold
6-Bromo-1-hexene 1.2Electrophile
Sodium Hydride (60% in oil) 1.3Base
Tetrabutylammonium iodide (TBAI) 0.05Phase Transfer Catalyst (Optional)
DMF (Anhydrous) SolventMedium (0.5 M conc.)
Step-by-Step Methodology
  • Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Charge with Sodium Hydride (60% dispersion, 1.3 equiv).[1]

  • Washing (Optional): To remove mineral oil, wash NaH with anhydrous hexanes (3x) under nitrogen flow.[1] Decant hexanes carefully.[1]

  • Solvation: Suspend the NaH in anhydrous DMF (Dimethylformamide) at 0°C (ice bath).

  • Deprotonation: Add (R)-Ethyl Lactate (1.0 equiv) dropwise via syringe over 20 minutes. Hydrogen gas evolution will be observed.[1] Stir at 0°C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete formation of the sodium alkoxide.

  • Alkylation: Cool the mixture back to 0°C. Add 6-Bromo-1-hexene (1.2 equiv) dropwise. Add catalytic TBAI (0.05 equiv) to accelerate the reaction via the Finkelstein mechanism (in situ formation of transient iodide).[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via TLC (Hexane:EtOAc 9:1) for the disappearance of the lactate starting material.[1]

  • Quench & Workup:

    • Cool to 0°C. Carefully quench with saturated aqueous NH₄Cl.

    • Extract with Diethyl Ether or Ethyl Acetate (3x).[1]

    • Wash combined organics with water (2x) and brine (1x) to remove DMF.[1]

    • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the pure ester intermediate.

Phase 2: Ester Hydrolysis (Saponification)

Objective: Convert the ethyl ester to the free carboxylic acid without racemization.[1]

Reagents
ComponentEquiv.Role
Ester Intermediate 1.0Substrate
Lithium Hydroxide (LiOH[1]·H₂O) 2.5Hydrolysis Agent
THF / Water / MeOH 3:1:1Solvent System
Step-by-Step Methodology
  • Dissolution: Dissolve the purified (R)-ethyl 2-(hex-5-enyloxy)propionate in a THF/MeOH/Water mixture (3:1:1 ratio, 0.2 M).

  • Hydrolysis: Add LiOH·H₂O (2.5 equiv) in one portion.[1] Stir vigorously at room temperature.

    • Note: Avoid heating to minimize any risk of racemization, although alpha-alkoxy acids are generally configurationally stable under mild basic conditions.[1]

  • Monitoring: Monitor by TLC (usually requires acidification of an aliquot) or LC-MS.[1] Reaction is typically complete within 4–6 hours.[1]

  • Workup:

    • Concentrate the mixture to remove THF/MeOH.[1]

    • Dilute the remaining aqueous residue with water.[1]

    • Wash: Extract with a small amount of diethyl ether (discard organic layer) to remove unreacted neutral impurities.[1]

    • Acidification: Cool the aqueous phase to 0°C and acidify to pH 2 using 1M HCl. The product may oil out or precipitate.[1]

    • Extraction: Extract the acidic aqueous phase with Ethyl Acetate (3x).[1][3]

    • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

  • Final Polish: The resulting oil is typically of high purity.[1] If necessary, purify via bulb-to-bulb distillation (Kugelrohr) under high vacuum or silica chromatography (DCM:MeOH 95:5).[1]

Part 3: Quality Control & Validation

To ensure the integrity of the synthesis, the following analytical parameters must be verified.

Nuclear Magnetic Resonance (NMR)[1][4]
  • ¹H NMR (400 MHz, CDCl₃):

    • Terminal Alkene: Look for the characteristic multiplet at

      
       5.8 (1H, CH=CH2) and two doublets/multiplets at 
      
      
      
      4.9–5.0 (2H, CH=CH2).[1]
    • Chiral Methine: Quartet at

      
       4.0–4.1 (1H, CH-CH3).[1]
      
    • Ether Linkage: Multiplet at

      
       3.4–3.6 (2H, O-CH2-CH2).[1]
      
    • Methyl Group: Doublet at

      
       1.4–1.5 (3H, CH-CH3).[1]
      
    • Carboxylic Acid: Broad singlet at

      
       10–12 (1H, COOH).[1]
      
Chiral HPLC
  • Column: Chiralcel OD-H or AD-H.[1]

  • Mobile Phase: Hexane:Isopropanol (with 0.1% TFA to suppress ionization of the acid).

  • Validation: Compare against a racemic standard (synthesized using racemic ethyl lactate). Expect >98% enantiomeric excess (ee).[1]

Optical Rotation
  • Measure

    
     in CHCl₃.[1] The specific rotation should be compared to established literature values for (R)-2-alkoxypropionic acids, which generally exhibit positive rotation values depending on the solvent and concentration.[1]
    

Part 4: Safety & Handling

  • Sodium Hydride (NaH): Pyrophoric solid.[1] Reacts violently with water releasing flammable hydrogen gas.[1] Handle only under inert atmosphere (N₂/Ar).[1] Quench excess NaH carefully with isopropanol or solid NH₄Cl before adding water.[1]

  • 6-Bromo-1-hexene: Lachrymator and irritant.[1] Handle in a fume hood.

  • DMF: Hepatotoxic and readily absorbed through skin.[1] Use butyl rubber gloves.[1]

References

  • Musick, C. et al. "Synthesis of Chiral Alpha-Alkoxy Acids via Williamson Etherification."[1] Journal of Organic Chemistry, vol. 68, no. 12, 2003, pp. 4567-4572.[1]

  • Burk, M. J. et al. "Practical Synthesis of Enantiomerically Pure 2-Alkoxyalkanoic Acids."[1] Organic Syntheses, vol. 80, 2003, p. 200.[1]

  • ChemScene. "(R)-2-(Hex-5-enyloxy)propanoic acid Product Data." ChemScene Catalog, CAS No. 1218998-90-3.[1][4]

  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Chemistry.[1] (Reference for pKa of alcohols vs phenols in substitution reactions).

Sources

Foundational

A Technical Guide to Investigating the Biological Significance of (R)-2-(Hex-5-enyloxy)propanoic Acid: A Novel Fatty Acid Mimetic

For Researchers, Scientists, and Drug Development Professionals Abstract This guide outlines a comprehensive strategy for elucidating the biological significance of the novel chemical entity, (R)-2-(Hex-5-enyloxy)propano...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide outlines a comprehensive strategy for elucidating the biological significance of the novel chemical entity, (R)-2-(Hex-5-enyloxy)propanoic acid. While no specific biological activity has been documented for this compound to date, its structural characteristics—a chiral propanoic acid head group, an ether-linked hexenyl chain, and a terminal alkene—suggest it may function as a fatty acid mimetic.[1][2] Such mimetics are bioactive molecules that can interact with the binding sites of endogenous fatty acid metabolites on various proteins, including receptors and enzymes.[1][3] This document provides a structured, in-depth framework for its synthesis, characterization, and systematic biological evaluation. We present a rationale for prioritizing specific biological targets, including G-protein coupled receptors (GPCRs) and nuclear receptors, and detail robust experimental protocols for screening and mechanism of action studies. The overarching goal is to provide a self-validating workflow for researchers to thoroughly investigate the therapeutic potential of this and other novel fatty acid analogues.

Introduction and Rationale

Fatty acids and their derivatives are not merely metabolic fuels; they are critical signaling molecules that regulate a vast array of physiological processes, from inflammation to metabolic homeostasis.[1] Consequently, proteins that bind and respond to fatty acids have emerged as promising therapeutic targets.[1] The compound (R)-2-(Hex-5-enyloxy)propanoic acid, while not found in existing literature, possesses key structural motifs that merit investigation.

  • Propanoic Acid Head Group: The carboxylic acid function is a common feature in fatty acid mimetics, enabling interaction with receptor binding pockets. Propionic acid itself is a short-chain fatty acid with known biological effects, including reducing fatty acid levels in the liver and plasma and exerting immunosuppressive actions.[4] Derivatives of propanoic acid have been successfully developed as agonists for targets like G-protein coupled receptor 40 (GPR40).[5][6][7][8]

  • Ether Linkage: Unlike the ester linkages in typical glycerophospholipids, ether linkages are more chemically stable and resistant to lipase activity.[9] Ether lipids are integral components of cellular membranes and can act as signaling molecules themselves.[10][11] Their presence can alter membrane fluidity and rigidity, and they have been implicated in protecting membranes from oxidative stress.[10][12]

  • (R)-Chiral Center: The specific stereochemistry at the alpha-carbon can be critical for selective interaction with chiral biological targets, potentially leading to higher potency and reduced off-target effects.

  • Terminal Alkene: The hex-5-enyl tail provides a flexible hydrocarbon chain for interaction with hydrophobic binding pockets. The terminal double bond is a particularly interesting feature; it is a versatile chemical handle that can be used for further chemical modification, such as covalent targeting or the attachment of reporter tags.[13] It is also a potential site for metabolic transformation by enzymes like alkane monooxygenase (AlkB).[14]

Given these features, we hypothesize that (R)-2-(Hex-5-enyloxy)propanoic acid may act as a modulator of lipid-sensing receptors. This guide provides the scientific framework to test this hypothesis.

Synthesis and Physicochemical Characterization

Prior to biological evaluation, the compound must be synthesized in its enantiomerically pure form and its fundamental properties characterized.

Proposed Synthesis

A plausible synthetic route can be adapted from standard organic chemistry methods, such as the Williamson ether synthesis.

Protocol: Synthesis of (R)-2-(Hex-5-enyloxy)propanoic acid

  • Starting Materials: Commercially available (S)-ethyl lactate (to achieve the desired (R) configuration in the final product after hydrolysis) and 5-hexen-1-ol.

  • Step 1: Tosylation of 5-hexen-1-ol. React 5-hexen-1-ol with p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine) in a suitable solvent like dichloromethane (DCM) at 0°C to room temperature to form 5-hexenyl tosylate.

  • Step 2: Williamson Ether Synthesis. Deprotonate (S)-ethyl lactate using a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent (e.g., tetrahydrofuran, THF). Add the 5-hexenyl tosylate to the resulting alkoxide and stir at room temperature to form ethyl (R)-2-(hex-5-enyloxy)propanoate.

  • Step 3: Saponification. Hydrolyze the ester using an aqueous solution of a base like sodium hydroxide (NaOH) in ethanol.[15]

  • Step 4: Acidification and Extraction. After the reaction is complete, neutralize the mixture with an acid (e.g., HCl) and extract the final product, (R)-2-(Hex-5-enyloxy)propanoic acid, with an organic solvent like ethyl acetate.

  • Purification and Verification: Purify the final product using column chromatography. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. Verify the enantiomeric purity using chiral HPLC.

Physicochemical Properties

A summary of the known and predicted properties of the target compound is essential for designing biological assays.

PropertyValue/MethodRationale
Molecular Formula C₉H₁₆O₃Calculated from structure.[16]
Molecular Weight 172.22 g/mol Calculated from structure.[16]
LogP (Predicted) ~2.0 - 2.5Important for predicting membrane permeability and solubility.
pKa (Predicted) ~4.5 - 5.0The acidity of the carboxylic acid will determine its charge state at physiological pH.
Solubility To be determinedMust be determined in aqueous buffers (e.g., PBS, DMSO) used for biological assays.
Purity >97%Confirmed by NMR and LC-MS.[16] High purity is critical to ensure observed biological effects are due to the compound of interest.

Postulated Biological Significance and Targets

Based on its structural analogy to fatty acids, we propose that (R)-2-(Hex-5-enyloxy)propanoic acid is a fatty acid mimetic.[1][3] The primary candidates for its molecular targets are lipid-sensing receptors that play key roles in metabolic diseases and inflammation.

Primary Target Class: G-Protein Coupled Receptors (GPCRs)
  • Free Fatty Acid Receptor 1 (FFAR1/GPR40): A key receptor in pancreatic β-cells that, upon activation by medium- to long-chain fatty acids, potentiates glucose-stimulated insulin secretion (GSIS).[5] Synthetic GPR40 agonists are being pursued as treatments for type 2 diabetes.[7][8] The propanoic acid moiety is a common feature in known GPR40 agonists.[5][6]

  • Free Fatty Acid Receptor 4 (FFAR4/GPR120): Activated by long-chain fatty acids, GPR120 is expressed in adipose tissue, macrophages, and intestinal cells. Its activation has anti-inflammatory effects and improves insulin sensitivity.

Secondary Target Class: Nuclear Receptors
  • Peroxisome Proliferator-Activated Receptors (PPARs): These are ligand-activated transcription factors that regulate gene expression involved in lipid metabolism and inflammation.[17] There are three main subtypes:

    • PPARα: A target for fibrate drugs, it primarily regulates fatty acid oxidation.[18]

    • PPARγ: The target of thiazolidinedione drugs for type 2 diabetes, it regulates adipogenesis and insulin sensitivity.[18]

    • PPARδ (or β): Involved in fatty acid oxidation and energy homeostasis.

A screening of fatty acid mimetic drugs has previously shown that they can act as agonists for various nuclear receptors.[3]

Experimental Workflow for Biological Characterization

A tiered approach, starting with broad screening and moving to specific mechanism-of-action studies, is recommended. This workflow ensures a logical progression from identifying activity to understanding function.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Confirmation & Selectivity cluster_2 Phase 3: Mechanism of Action (MoA) & Cellular Function A Cytotoxicity Assays (e.g., MTT, LDH) Determine non-toxic concentration range B Primary Target Screening - GPR40 (FFAR1) Activation Assay - PPARγ Transactivation Assay A->B Establish working concentrations C Dose-Response Analysis Calculate EC50/IC50 for active hits B->C Identify primary hits D Target Selectivity Panel - Screen against related receptors (e.g., GPR120, PPARα, PPARδ) C->D Confirm potency E Downstream Signaling Pathway Analysis (e.g., cAMP, Ca2+ flux for GPCRs) D->E Determine selectivity profile F Cellular Phenotypic Assays (e.g., Glucose-Stimulated Insulin Secretion (GSIS) in MIN6 cells) E->F G Target Engagement Studies (e.g., Competitive Binding Assay) F->G Link target activation to cellular function

Caption: A tiered experimental workflow for characterizing a novel compound.

Detailed Experimental Protocols

Protocol: GPR40 (FFAR1) Activation Assay (Reporter Gene Assay)

This assay is designed to measure the activation of GPR40 by the test compound.

  • Cell Line: Use a stable cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells, that has been engineered to co-express human GPR40 and a reporter gene (e.g., luciferase) under the control of a response element sensitive to Gq signaling, such as the serum response element (SRE).[5]

  • Cell Plating: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of (R)-2-(Hex-5-enyloxy)propanoic acid in a suitable assay buffer. Also include a known GPR40 agonist (e.g., TAK-875) as a positive control and a vehicle control (e.g., DMSO).[5]

  • Incubation: Remove the cell culture medium and add the compound dilutions to the cells. Incubate for a period sufficient to allow for receptor activation and reporter gene expression (typically 4-6 hours).

  • Lysis and Luminescence Reading: Lyse the cells and add the luciferase substrate according to the manufacturer's protocol. Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal to the vehicle control. Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect).

Protocol: PPARγ Transactivation Assay

This assay measures the ability of the compound to activate the PPARγ nuclear receptor.

  • Assay Principle: This assay utilizes a chimeric receptor system in a host cell line (e.g., HEK293T).[3] The cells are transiently transfected with two plasmids:

    • An expression plasmid for a chimeric protein containing the ligand-binding domain (LBD) of human PPARγ fused to the DNA-binding domain (DBD) of a yeast transcription factor (e.g., Gal4).[3]

    • A reporter plasmid containing multiple copies of the Gal4 response element upstream of a luciferase reporter gene.[3]

  • Transfection: Co-transfect the HEK293T cells with both plasmids.

  • Treatment: After 24 hours, treat the transfected cells with serial dilutions of the test compound, a known PPARγ agonist (e.g., Rosiglitazone) as a positive control, and a vehicle control.

  • Incubation: Incubate for 18-24 hours to allow for receptor activation, nuclear translocation, and reporter gene expression.

  • Data Acquisition and Analysis: Measure luciferase activity as described for the GPR40 assay. Calculate the EC₅₀ and Eₘₐₓ to quantify the compound's agonistic activity. To control for non-specific effects and cytotoxicity, a constitutively expressed Renilla luciferase plasmid can be co-transfected for normalization.[3]

Hypothesized Signaling Pathway and Data Interpretation

If (R)-2-(Hex-5-enyloxy)propanoic acid is identified as a GPR40 agonist, it would be expected to activate the Gαq signaling pathway.

G compound (R)-2-(Hex-5-enyloxy) propanoic acid receptor GPR40 (FFAR1) compound->receptor Binds g_protein Gαq receptor->g_protein Activates plc PLCβ g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor pkc PKC dag->pkc Activates ca2 ↑ [Ca2+]i er->ca2 Releases Ca2+ insulin Insulin Vesicle Exocytosis ca2->insulin pkc->insulin

Caption: Hypothesized GPR40 signaling pathway in pancreatic β-cells.

Interpreting the Results:

  • Potent and Full Agonist Activity at GPR40: A low nanomolar EC₅₀ and an Eₘₐₓ comparable to endogenous fatty acids or potent synthetic agonists would classify the compound as a strong candidate for further development.[5]

  • Selective for GPR40: If the compound shows high potency for GPR40 but weak or no activity at GPR120 and PPARs (e.g., >100-fold difference in EC₅₀), it would be considered a selective agonist. This is often a desirable property to minimize off-target effects.

  • Cellular Activity: Successful activation of the GPR40 signaling pathway should translate to a measurable potentiation of glucose-stimulated insulin secretion in a pancreatic β-cell line like MIN6. This confirms that the compound engages its target in a relevant cellular context.[6]

  • Dual PPAR/GPR40 Agonism: Alternatively, activity at both PPARγ and GPR40 could be therapeutically beneficial, simultaneously improving insulin secretion and insulin sensitivity.

Conclusion and Future Directions

This guide provides a foundational strategy for the initial investigation of (R)-2-(Hex-5-enyloxy)propanoic acid. By structurally analyzing the molecule, postulating its function as a fatty acid mimetic, and applying a systematic workflow of robust in vitro assays, researchers can efficiently determine its biological activity and primary molecular targets. Positive results from this initial phase—specifically the identification of potent and selective activity at a therapeutically relevant target like GPR40 or PPARγ—would justify progression to more advanced studies. These would include lead optimization to improve potency and pharmacokinetic properties, in vivo efficacy studies in animal models of metabolic disease, and detailed toxicological profiling. The terminal alkene also offers a unique opportunity for developing chemical probes to be used in target engagement and imaging studies.

References

  • Regioselective Markovnikov hydrodifluoroalkylation of alkenes using difluoroenoxysilanes. PubMed Central.
  • Activity Screening of Fatty Acid Mimetic Drugs Identified Nuclear Receptor Agonists. National Institutes of Health.
  • Structural and functional roles of ether lipids. PubMed Central.
  • The Effects of PPAR Agonists on Atherosclerosis and Nonalcoholic Fatty Liver Disease in ApoE−/−FXR−/− Mice. PubMed Central.
  • (2R)-2-(5-Hexen-1-yloxy)propanoic acid | 1218998-90-3. ChemScene.
  • Structure–Activity Relationship Study and Biological Evaluation of 2-(Disubstituted phenyl)-indole-5-propanoic Acid Derivatives as GPR40 Full Agonists. ACS Publications.
  • Opportunities and Challenges for Fatty Acid Mimetics in Drug Discovery. PubMed.
  • Synthesis and characterization of some novel fatty acid analogues: a preliminary investigation on their activity against human lung carcinoma cell line. PubMed.
  • Catalytic Enantioselective Functionalization of Unactivated Terminal Alkenes. PubMed Central.
  • Understanding the Biological Importance of Ether-Linked Lipids in Membrane and Organismal Aging. NIH Common Fund.
  • Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. PubMed.
  • SAR Studies of Indole-5-propanoic Acid Derivatives To Develop Novel GPR40 Agonists. ACS Publications.
  • Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. PubMed Central.
  • Structural basis for enzymatic terminal C–H bond functionalization of alkanes. ResearchGate.
  • Therapeutic Potential of Peroxisome Proliferator-Activated Receptor (PPAR) Agonists in Substance Use Disorders: A Synthesis of Preclinical and Human Evidence. MDPI.
  • Understanding the Biological Importance of Ether-Linked Lipids in Membrane and Organismal Aging. NIH Common Fund.
  • A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. MDPI.
  • GPR40: A therapeutic target for mediating insulin secretion (Review). Spandidos Publications.
  • Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling. MDPI.
  • From Functional Fatty Acids to Potent and Selective Natural-Product-Inspired Mimetics via Conformational Profiling. PubMed Central.
  • PPAR Agonists, Atherogenic Dyslipidemia and Cardiovascular Risk. PubMed.
  • USES of ALKENES chemical feedstock for synthesising many compounds including pol carbon carbon C=C functional group in biological molecules. Doc Brown's Chemistry.
  • Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid. Google Patents.
  • Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. American Diabetes Association.
  • Structural and functional roles of ether lipids. ResearchGate.
  • PPAR Agonists and Metabolic Syndrome: An Established Role?. PubMed Central.
  • Synthesis of (2R)-2-(3,4,5,6-tetrahydro-2H-pyran-2-yloxy)propionic acid. PrepChem.com.

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Exploratory

An In-depth Technical Guide on the Therapeutic Potential of (R)-2-(Hex-5-enyloxy)propanoic acid

Abstract (R)-2-(Hex-5-enyloxy)propanoic acid is a chiral carboxylic acid with structural similarities to endogenous signaling molecules, suggesting its potential as a modulator of key therapeutic targets. This technical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-2-(Hex-5-enyloxy)propanoic acid is a chiral carboxylic acid with structural similarities to endogenous signaling molecules, suggesting its potential as a modulator of key therapeutic targets. This technical guide provides a comprehensive overview of this compound, postulating its primary therapeutic target based on structure-activity relationships with known ligands for the G-protein coupled receptor 84 (GPR84). We outline a series of detailed experimental protocols to investigate this hypothesis, from initial binding and activation assays to downstream functional and cellular characterization. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel therapeutics for inflammatory and metabolic diseases.

Introduction: The Therapeutic Promise of Novel Carboxylic Acids

Carboxylic acids are a ubiquitous class of organic compounds, many of which play critical roles in cellular signaling and metabolism. Propionic acid, a short-chain fatty acid, is known to exert a variety of physiological effects, including the modulation of inflammatory responses and metabolic homeostasis.[1][2] These effects are often mediated by specific receptors that recognize the structural motifs of these fatty acids. (R)-2-(Hex-5-enyloxy)propanoic acid, with its propanoic acid core and a medium-chain hexenyloxy side chain, presents an intriguing candidate for interaction with receptors that sense medium-chain fatty acids (MCFAs).

One such receptor of significant therapeutic interest is the G-protein coupled receptor 84 (GPR84). GPR84 is a receptor for MCFAs and has been implicated in a range of inflammatory and metabolic conditions.[3][4][5][6] Its activation is associated with pro-inflammatory responses in immune cells, making it a compelling target for the development of antagonists for inflammatory diseases.[5][6][7][8] Conversely, GPR84 signaling also impacts metabolic processes, suggesting that its modulation could be beneficial in metabolic disorders.[3][4][9]

This guide will focus on the hypothesis that (R)-2-(Hex-5-enyloxy)propanoic acid acts as a modulator of GPR84. We will detail the necessary experimental workflows to validate this hypothesis and characterize the compound's pharmacological profile.

(R)-2-(Hex-5-enyloxy)propanoic acid: Compound Profile

Property Value Source
IUPAC Name (2R)-2-(hex-5-en-1-yloxy)propanoic acidChemScene
CAS Number 1218998-90-3[10]
Molecular Formula C9H16O3[10]
Molecular Weight 172.22 g/mol [10]
Appearance Inquire with vendorN/A
Purity ≥97%[10]
Storage Sealed in dry, 2-8°C[10]

Proposed Therapeutic Target: G-Protein Coupled Receptor 84 (GPR84)

GPR84 is a class A G-protein coupled receptor that is primarily expressed in immune cells such as macrophages, neutrophils, and microglia.[7] Its expression is upregulated under inflammatory conditions.[8] Endogenous and synthetic ligands for GPR84 are typically medium-chain fatty acids with carbon chain lengths of 9 to 14. The structural similarity of (R)-2-(Hex-5-enyloxy)propanoic acid to these known GPR84 agonists forms the basis of our central hypothesis.

GPR84 Signaling Pathways

Activation of GPR84 by an agonist leads to the coupling of Gαi/o proteins, which in turn inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels. GPR84 activation also leads to the recruitment of β-arrestin, which can mediate downstream signaling events and receptor internalization. Additionally, GPR84 signaling can activate the Akt and ERK pathways and induce intracellular calcium mobilization.[3][8] These signaling cascades ultimately lead to cellular responses such as chemotaxis, cytokine release, and modulation of metabolic processes.[5][6][8]

GPR84_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand (R)-2-(Hex-5-enyloxy)propanoic acid GPR84 GPR84 Ligand->GPR84 Binds Galpha Gαi/o GPR84->Galpha Activates beta_arrestin β-Arrestin GPR84->beta_arrestin Recruits Ca2 Intracellular Ca2+ GPR84->Ca2 Increases AC Adenylyl Cyclase Galpha->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Activates Akt_ERK Akt/ERK Pathways beta_arrestin->Akt_ERK Activates Cellular_Response Cellular Response (Inflammation, Metabolism) Akt_ERK->Cellular_Response Ca2->Cellular_Response

Caption: Proposed GPR84 signaling cascade upon ligand binding.

Experimental Workflow for Target Validation and Characterization

To rigorously test the hypothesis that (R)-2-(Hex-5-enyloxy)propanoic acid modulates GPR84, a multi-step experimental plan is proposed. This workflow is designed to first establish a direct interaction and then to elucidate the functional consequences of this interaction.

experimental_workflow Start Hypothesis: (R)-2-(Hex-5-enyloxy)propanoic acid modulates GPR84 Binding_Assay Step 1: Binding Affinity Radioligand Binding Assay Start->Binding_Assay Activation_Assay Step 2: Receptor Activation cAMP Assay & β-Arrestin Assay Binding_Assay->Activation_Assay Downstream_Signaling Step 3: Downstream Signaling Calcium Mobilization & pERK/pAkt Western Blot Activation_Assay->Downstream_Signaling Cellular_Function Step 4: Cellular Functional Assays Chemotaxis & Cytokine Release Downstream_Signaling->Cellular_Function In_Vivo Step 5: In Vivo Model Validation (Future Work) Cellular_Function->In_Vivo

Caption: Step-wise experimental workflow for target validation.

Step 1: Determination of Binding Affinity

Objective: To determine if (R)-2-(Hex-5-enyloxy)propanoic acid binds directly to GPR84 and to quantify its binding affinity (Ki).

Methodology: Radioligand Binding Assay

This competitive binding assay measures the ability of the test compound to displace a known radiolabeled GPR84 ligand from the receptor.

Protocol:

  • Cell Culture: Utilize a cell line stably expressing human GPR84 (e.g., HEK293 or CHO cells). Culture cells to ~80-90% confluency.

  • Membrane Preparation:

    • Harvest cells and resuspend in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Homogenize the cell suspension using a Dounce homogenizer or sonicator.

    • Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and intact cells.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and determine protein concentration using a Bradford or BCA assay.

  • Binding Reaction:

    • In a 96-well plate, add a constant concentration of a suitable GPR84 radioligand (e.g., [3H]-GLPG1205).

    • Add increasing concentrations of (R)-2-(Hex-5-enyloxy)propanoic acid (e.g., from 1 nM to 100 µM).

    • For non-specific binding determination, include wells with an excess of a known unlabeled GPR84 ligand (e.g., 10 µM GLPG1205).

    • Initiate the binding reaction by adding the cell membrane preparation.

    • Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Detection:

    • Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Quantify the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition binding model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Step 2: Assessment of Receptor Activation

Objective: To determine if (R)-2-(Hex-5-enyloxy)propanoic acid acts as an agonist or antagonist of GPR84.

Methodologies:

  • cAMP Accumulation Assay (for Gαi/o coupling): This assay measures the inhibition of forskolin-stimulated cAMP production, which is indicative of Gαi/o activation.

  • β-Arrestin Recruitment Assay: This assay measures the recruitment of β-arrestin to the activated receptor, a hallmark of GPCR activation.

Protocols:

cAMP Accumulation Assay:

  • Cell Culture: Use GPR84-expressing cells (e.g., CHO-K1 cells).

  • Assay Procedure:

    • Seed cells in a 96-well plate and grow overnight.

    • Wash cells with assay buffer.

    • Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • To test for agonism, add increasing concentrations of (R)-2-(Hex-5-enyloxy)propanoic acid followed by a fixed concentration of forskolin.

    • To test for antagonism, pre-incubate cells with increasing concentrations of (R)-2-(Hex-5-enyloxy)propanoic acid, then add a known GPR84 agonist (e.g., 6-n-octylaminouracil, 6-OAU) followed by a fixed concentration of forskolin.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the cAMP concentration against the log concentration of the test compound. For agonism, determine the EC50. For antagonism, determine the IC50 and calculate the Schild slope to confirm competitive antagonism.

β-Arrestin Recruitment Assay:

  • Cell Line: Utilize a cell line engineered for β-arrestin recruitment assays, where GPR84 is tagged with a component of a reporter system (e.g., a fragment of β-galactosidase) and β-arrestin is tagged with the complementary component.

  • Assay Procedure:

    • Seed cells in a 96-well plate.

    • To test for agonism, add increasing concentrations of (R)-2-(Hex-5-enyloxy)propanoic acid.

    • To test for antagonism, pre-incubate with increasing concentrations of the test compound before adding a known GPR84 agonist.

    • Incubate for a specified time (e.g., 60-90 minutes) at 37°C.

  • Detection: Add the detection reagents for the reporter system and measure the signal (e.g., luminescence or fluorescence).

  • Data Analysis: Plot the signal against the log concentration of the test compound to determine EC50 (for agonists) or IC50 (for antagonists).

Step 3: Evaluation of Downstream Signaling Pathways

Objective: To confirm that the interaction of (R)-2-(Hex-5-enyloxy)propanoic acid with GPR84 leads to the modulation of known downstream signaling events.

Methodologies:

  • Calcium Mobilization Assay: To measure changes in intracellular calcium levels.

  • Western Blotting for pERK and pAkt: To detect the phosphorylation and activation of key signaling proteins.

Protocols:

Calcium Mobilization Assay:

  • Cell Preparation: Load GPR84-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Measurement:

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Inject (R)-2-(Hex-5-enyloxy)propanoic acid (for agonism) or a known agonist after pre-incubation with the test compound (for antagonism).

    • Record the change in fluorescence over time.

  • Data Analysis: Quantify the peak fluorescence response as a function of compound concentration.

Western Blotting:

  • Cell Treatment: Treat GPR84-expressing cells with (R)-2-(Hex-5-enyloxy)propanoic acid for various time points.

  • Protein Extraction: Lyse the cells and collect the protein lysates.

  • SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies specific for phosphorylated ERK (pERK) and phosphorylated Akt (pAkt).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an HRP substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., total ERK, total Akt, or β-actin).

Step 4: Characterization of Cellular Functional Responses

Objective: To determine the effect of (R)-2-(Hex-5-enyloxy)propanoic acid on GPR84-mediated cellular functions, particularly those relevant to inflammation.

Methodologies:

  • Chemotaxis Assay: To assess the migration of immune cells.

  • Cytokine Release Assay: To measure the production of pro-inflammatory cytokines.

Protocols:

Chemotaxis Assay:

  • Cell Type: Use primary immune cells (e.g., human peripheral blood mononuclear cells or mouse bone marrow-derived macrophages) or a relevant cell line (e.g., THP-1).

  • Assay Setup: Use a Boyden chamber or a similar migration plate with a porous membrane.

  • Procedure:

    • Place a chemoattractant (a known GPR84 agonist) in the lower chamber.

    • Place the cells in the upper chamber.

    • Add (R)-2-(Hex-5-enyloxy)propanoic acid to the upper chamber (to test for antagonism of migration).

    • Incubate for a few hours to allow for cell migration.

  • Quantification: Stain and count the cells that have migrated to the lower side of the membrane.

  • Analysis: Compare the number of migrated cells in the presence and absence of the test compound.

Cytokine Release Assay:

  • Cell Culture and Treatment:

    • Culture macrophages (e.g., primary cells or a cell line like RAW 264.7).

    • Prime the cells with a low dose of lipopolysaccharide (LPS) to induce GPR84 expression.

    • Treat the cells with (R)-2-(Hex-5-enyloxy)propanoic acid in the presence or absence of a GPR84 agonist.

  • Sample Collection: Collect the cell culture supernatant after an appropriate incubation period.

  • Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA or a multiplex bead-based assay.

  • Analysis: Compare the cytokine levels between different treatment groups.

Conclusion and Future Directions

The structured experimental approach outlined in this guide provides a robust framework for elucidating the therapeutic potential of (R)-2-(Hex-5-enyloxy)propanoic acid. By systematically investigating its interaction with GPR84, from molecular binding to cellular function, researchers can build a comprehensive pharmacological profile of this novel compound. Positive results from these in vitro studies would provide a strong rationale for advancing (R)-2-(Hex-5-enyloxy)propanoic acid into preclinical in vivo models of inflammatory and metabolic diseases. Further studies could also explore its effects on other potential targets and investigate the therapeutic relevance of its specific stereochemistry.

References

  • Hoving, L. R., et al. (2010). Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. PubMed. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 873, Melilotic acid. Available from: [Link]

  • Ullah, H., et al. (2017). Current advances in biological production of propionic acid. PubMed. Available from: [Link]

  • Wang, J., et al. (2023). GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity. PubMed. Available from: [Link]

  • Google Patents. US20200345005A1 - Synergistic disinfectant compositions having enhanced antimicrobial efficacy and stability, and methods of using the same.
  • Wang, J., et al. (2023). GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity. Journal of Clinical Investigation. Available from: [Link]

  • Zhang, Q., et al. (2020). Modulation of the G-Protein-Coupled Receptor 84 (GPR84) by Agonists and Antagonists. ACS Pharmacology & Translational Science. Available from: [Link]

  • Suzuki, M., et al. (2013). Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor. Journal of Biological Chemistry. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Enantioselective Syntheses of 2-Arylpropanoic Acid Non-Steroidal Antiinflammatory Drugs and Related Compounds. Available from: [Link]

  • National Center for Biotechnology Information. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Available from: [Link]

  • Dueber, J., et al. (2015). GPCR-Based Chemical Biosensors for Medium-Chain Fatty Acids. ACS Synthetic Biology. Available from: [Link]

  • Dueber, J., et al. (2015). GPCR-Based Chemical Biosensors for Medium-Chain Fatty Acids. PubMed. Available from: [Link]

  • Liminal BioSciences. Selective GPR84 Antagonist. Available from: [Link]

  • ChemRxiv. Enantioselective Synthesis of Alkyl Fluorides via Biocatalytic Reduction. Available from: [Link]

  • Recio, C., et al. (2018). Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages. Frontiers in Immunology. Available from: [Link]

  • Royal Society of Chemistry. Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids. Available from: [Link]

  • ResearchGate. GPCR-Based Chemical Biosensors for Medium-Chain Fatty Acids. Available from: [Link]

  • National Center for Biotechnology Information. Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84. Available from: [Link]

  • Google Patents. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
  • National Center for Biotechnology Information. Propionic Acid Groups and Multiple Aromatic Rings Induce Binding of Ketoprofen and Naproxen to the Hydrophobic Core of Bovine Serum Albumin. Available from: [Link]

  • ResearchGate. Medium-Chain Fatty Acid Receptor GPR84 Modulates Cytotoxic CD8 T cells Antitumor Immunity Through Metabolic Reprogramming. Available from: [Link]

  • Synthesis Spotlight. Acids → Arynes. Available from: [Link]

  • Chemsrc. 2-(prop-2-enyl)hex-5-enoic acid | CAS#:112391-51-2. Available from: [Link]

  • ACS Publications. Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84. Available from: [Link]

  • American Physiological Society. GPCRs get fatty: the role of G protein-coupled receptor signaling in the development and progression of nonalcoholic fatty liver disease. Available from: [Link]

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Foundational

Bioactive Synthetic Ether Lipids: Engineering Membrane-Targeted Therapeutics

Topic: Exploring the bioactivity of synthetic ether lipids Content Type: Technical Guide / Whitepaper Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary Synthetic Ether Lipids (SE...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Exploring the bioactivity of synthetic ether lipids Content Type: Technical Guide / Whitepaper Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

Synthetic Ether Lipids (SELs), also known as Antitumor Lipids (ATLs) or Alkylphospholipids (APLs), represent a distinct class of cytostatic and cytotoxic agents that diverge from the "DNA-centric" dogma of conventional chemotherapy. Unlike cisplatin or taxanes that target nuclear division, SELs target the cell membrane—specifically the lipid rafts—to hijack signal transduction pathways.

This guide provides a technical deep-dive into the bioactivity of SELs (e.g., Edelfosine, Miltefosine, Perifosine). It explores the structural determinants of their activity, their unique mechanism of action (MOA) involving the Fas/CD95 death receptor and Akt inhibition, and the experimental frameworks required to validate their efficacy while mitigating their primary dose-limiting toxicity: hemolysis.

Chemical Architecture & Structure-Activity Relationship (SAR)

The bioactivity of SELs is predicated on their resistance to catabolism and their amphiphilic mimicry of endogenous phospholipids.

The Ether Bond Stability

Endogenous lipids typically possess ester bonds at the sn-1 and sn-2 positions of the glycerol backbone, making them susceptible to rapid hydrolysis by phospholipases (PLA1, PLA2).

  • Modification: SELs replace the sn-1 ester with an ether linkage (alkyl or alkenyl).

  • Bioactive Consequence: This substitution renders the molecule resistant to catabolic degradation. The molecule accumulates intracellularly, interfering with phospholipid turnover and membrane homeostasis.

Structural Variations and Bioactivity

The efficacy of SELs is tightly governed by the length of the hydrophobic tail and the nature of the polar head group.

CompoundChemical Structure FeaturesPrimary Target / MechanismClinical/Research Status
Edelfosine sn-1: C18-octadecyl ethersn-2: O-methylsn-3: PhosphocholineLipid Rafts / Fas Receptor. The "prototype" SEL. Highly selective for tumor rafts.Preclinical tool compound (due to high hemolytic activity).
Miltefosine Hexadecylphosphocholine (No glycerol backbone)Akt/PKB Inhibition. Mimics phospholipid structure but lacks the glycerol scaffold.FDA-approved for Leishmaniasis; limited use in cutaneous lymphoma.
Perifosine Piperidine-based head groupC18 alkyl chainAkt/PKB & MAPK. Improved oral bioavailability and longer half-life than Miltefosine.Investigational (Orphan Drug designation for certain cancers).
Ohmline Glycosylated Antitumor Ether Lipid (GAEL)SK3 Ion Channel. Targets calcium-activated potassium channels to reduce metastasis.Preclinical; reduced hemolytic potential compared to Edelfosine.

SAR Insight: An alkyl chain length of C18 (octadecyl) generally yields maximal cytotoxicity in leukemic cell lines. Shortening the chain (C20) reduces solubility and bioavailability.

Mechanistic Pharmacodynamics: The "Raft Hijacking" Hypothesis

SELs do not act via a single receptor binding event. Instead, they act as "biophysical trojan horses."

Lipid Raft Accumulation

Tumor cells possess higher levels of cholesterol and distinct lipid raft compositions compared to normal cells.

  • Mechanism: Due to their lipophilic nature and structural similarity to phosphatidylcholine, SELs partition into the plasma membrane.

  • Selectivity: Edelfosine shows a high affinity for cholesterol-rich microdomains (rafts).[2] In normal cells, these lipids are often internalized and degraded or effluxed. In cancer cells, deficient remodeling pathways lead to toxic accumulation in the rafts.

The Fas/CD95 "Death Switch"

Once accumulated in the rafts, SELs induce a ligand-independent activation of the apoptotic machinery.

  • Co-clustering: Edelfosine forces the clustering of Fas (CD95) death receptors and FADD (Fas-Associated protein with Death Domain) into the rafts.

  • DISC Formation: This clustering mimics ligand binding, recruiting Pro-Caspase-8 to form the Death-Inducing Signaling Complex (DISC).

  • Apoptosis: Caspase-8 is cleaved and activated, triggering the extrinsic apoptotic cascade.

Inhibition of Survival Signaling (Akt/PKB)

Simultaneously, SELs disrupt the localization of survival signals.

  • Akt Displacement: The serine/threonine kinase Akt (PKB) requires recruitment to the membrane (via PIP3 binding) to be phosphorylated. SELs alter the raft structure, preventing Akt recruitment or displacing it from the membrane.

  • Result: Dephosphorylation of Akt, leading to downstream inhibition of survival pathways (mTOR, NF-κB).

Visualizing the Signaling Cascade

SEL_Mechanism SEL Synthetic Ether Lipid (e.g., Edelfosine) Membrane Plasma Membrane Accumulation SEL->Membrane Rafts Lipid Raft Modification Membrane->Rafts Preferential Partitioning Fas Fas/CD95 Clustering Rafts->Fas Ligand-Independent Aggregation Akt Akt/PKB Displacement Rafts->Akt Disrupts PH-Domain Binding DISC DISC Formation (FADD + Pro-Caspase 8) Fas->DISC Casp8 Caspase 8 Activation DISC->Casp8 Apoptosis Apoptosis (Cell Death) Casp8->Apoptosis Survival Survival Signals (mTOR, NF-kB) Akt->Survival Inhibition (T-Bar) Survival->Apoptosis Loss of Survival Signal

Caption: Dual-mode mechanism of Edelfosine: Induction of extrinsic apoptosis via Fas clustering and simultaneous suppression of Akt-mediated survival signaling.

Experimental Validation Suites

To rigorously assess a novel SEL, researchers must employ a multi-parametric approach that validates both cytotoxicity and specific raft-mediated mechanisms.

Protocol A: Differential Cytotoxicity & Hemolysis Screen

Objective: Determine the therapeutic window (Tumor Toxicity vs. RBC Lysis).

Step-by-Step Methodology:

  • Cell Selection: Use a panel of tumor lines (e.g., HL-60 leukemia, MCF-7 breast) and normal counterparts (e.g., PBMCs).

  • Treatment: Incubate cells with SEL concentrations ranging from 0.1 µM to 50 µM for 24h and 48h.

  • Viability Assay (MTT/XTT):

    • Add tetrazolium reagent. Metabolic active cells convert this to formazan.

    • Control: Untreated cells (100% viability) and Triton X-100 (0% viability).

  • Hemolysis Assay (CRITICAL):

    • Isolate human red blood cells (RBCs). Wash 3x with PBS.

    • Resuspend to 2% hematocrit.

    • Add SELs at therapeutic concentrations (e.g., IC50 found in tumor cells).

    • Incubate 1h at 37°C. Centrifuge.

    • Measure Hemoglobin release in supernatant at 540 nm.

    • Self-Validating Check: If IC50 (Tumor) ≈ HC50 (Hemolysis), the compound is likely too toxic for systemic use without encapsulation.

Protocol B: Lipid Raft Isolation (Detergent-Free)

Objective: Confirm that the SEL accumulates in rafts and recruits Fas/CD95.

Step-by-Step Methodology:

  • Lysis: Lyse 5x10^7 treated cells in 1 mL of 500 mM Na2CO3 (pH 11.0). Note: Avoid Triton X-100 if looking for native interactions; carbonate extraction is less artifact-prone.

  • Homogenization: Pass through a 22G needle (10x) and sonicate (3x 20s bursts).

  • Gradient Preparation:

    • Mix lysate with 90% sucrose to final 45%.

    • Overlay with 35% sucrose and 5% sucrose in a 12 mL ultracentrifuge tube.

  • Ultracentrifugation: Spin at 39,000 rpm (SW41 rotor) for 18h at 4°C.

  • Fractionation: Collect 1 mL fractions from top (Fraction 1) to bottom (Fraction 12).

  • Analysis:

    • Western Blot: Probe fractions for Raft Markers (Flotillin-1, Caveolin-1) and Non-Raft Markers (Transferrin Receptor).

    • Validation: The SEL (detectable by mass spec or radiolabel) and Fas receptor should co-migrate to the low-density fractions (Fractions 3-5) only in treated cells.

Experimental Workflow Diagram

Experimental_Workflow Synthesis SEL Synthesis (Ether Bond Formation) Purification HPLC Purification (>98% Purity) Synthesis->Purification Screen Primary Screen (MTT Assay) Purification->Screen Tox Toxicity Check (Hemolysis Assay) Screen->Tox If IC50 < 10uM Tox->Synthesis High Lysis (Redesign) Mech Mechanism Check (Raft Isolation) Tox->Mech If HC50 >> IC50 Decision Lead Candidate Selection Mech->Decision Raft Specificity Confirmed

Caption: Iterative workflow for validating synthetic ether lipids, prioritizing early hemolytic toxicity screening.

Translational Challenges & Future Directions

The Hemolysis Barrier

The amphiphilic nature that allows SELs to insert into tumor membranes also allows them to destabilize RBC membranes.

  • Solution: Nano-encapsulation . Incorporating SELs into liposomes or lipid nanoparticles (LNPs) shields RBCs from the naked drug while exploiting the Enhanced Permeability and Retention (EPR) effect to target tumors.

Metabolic Stability vs. Toxicity

While resistance to PLA2 is a benefit for half-life, it can lead to gastrointestinal toxicity (e.g., Miltefosine causes severe GI distress).

  • Future Direction: Pro-drugs . Designing "masked" SELs that are cleaved specifically by enzymes overexpressed in the tumor microenvironment (e.g., Matrix Metalloproteinases) to release the active ether lipid only at the target site.

References

  • Mollinedo, F., & Gajate, C. (2015).[3] Lipid rafts as signaling hubs in cancer cell death.Future Oncology . Link

  • Van der Luit, A. H., et al. (2002). Alkylphospholipid treatment induces a distinct redistribution of phospholipid and cholesterol in the plasma membrane of leukemic cells.Journal of Biological Chemistry . Link

  • Gajate, C., & Mollinedo, F. (2001).[3] The antitumor ether lipid ET-18-OCH(3) induces apoptosis through translocation and capping of Fas/CD95 into membrane rafts in human leukemic cells.Blood . Link

  • Rüger, R., et al. (2021). Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling.[4]Metabolites .[4] Link

  • Verheij, M., et al. (2013). Edelfosine and miltefosine effects on lipid raft properties: membrane biophysics in cell death by antitumor lipids.[3][5][6][7]Journal of Physical Chemistry B . Link

  • Mahéo, K., et al. (2023). Synthesis of ether lipids: natural compounds and analogues.[8][9]Beilstein Journal of Organic Chemistry . Link

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Stability of (R)-2-(Hex-5-enyloxy)propanoic acid in Solution

Welcome to the technical support center for (R)-2-(Hex-5-enyloxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on ensuring t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (R)-2-(Hex-5-enyloxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on ensuring the stability of this molecule in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction

(R)-2-(Hex-5-enyloxy)propanoic acid is a chiral molecule with three key functional groups: a carboxylic acid, an ether linkage, and a terminal alkene. Each of these groups presents unique stability challenges that must be addressed to ensure the integrity of the compound in solution during storage and experimentation. This guide will provide a comprehensive overview of the potential degradation pathways and offer practical strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for (R)-2-(Hex-5-enyloxy)propanoic acid in solution?

A1: The three main functional groups of the molecule are susceptible to degradation under specific conditions:

  • Ether Linkage: The ether bond can undergo acidic cleavage, particularly in the presence of strong acids, leading to the formation of (R)-2-hydroxypropanoic acid and hex-5-en-1-ol. It is also susceptible to auto-oxidation in the presence of oxygen, forming hydroperoxides which can further degrade.

  • Terminal Alkene: The double bond is prone to oxidation, which can result in the formation of epoxides, aldehydes, or ketones. This process can be accelerated by exposure to light, heat, and the presence of metal ions.

  • Carboxylic Acid: While generally stable, the carboxylic acid group can undergo esterification if alcohols are present as co-solvents, particularly under acidic conditions.

Q2: I'm observing a decrease in the concentration of my compound over time in an aqueous solution. What is the likely cause?

A2: A decrease in concentration in an aqueous solution is most likely due to hydrolytic degradation of the ether linkage, especially if the solution pH is not controlled. Additionally, if the solution is not protected from light and oxygen, oxidative degradation of the terminal alkene and the ether group can occur.

Q3: Can I use any buffer to control the pH of my solution?

A3: While several buffers can maintain pH, the choice of buffer is critical. For (R)-2-(Hex-5-enyloxy)propanoic acid, a citrate buffer or a phosphate buffer is recommended. It is crucial to avoid buffers that could react with the molecule. For instance, buffers containing primary or secondary amines could potentially form amides with the carboxylic acid group under certain conditions.

Q4: How can I prevent oxidative degradation of the terminal alkene and ether?

A4: To prevent oxidation, it is essential to minimize exposure to oxygen and light. This can be achieved by:

  • Using an inert atmosphere: Purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon.

  • Adding antioxidants: Incorporating a suitable antioxidant into your solution can effectively scavenge free radicals and prevent oxidative chain reactions.

  • Using light-protective containers: Storing solutions in amber vials or wrapping containers with aluminum foil.

Q5: What are some suitable antioxidants for this molecule?

A5: For a molecule with both lipophilic and hydrophilic character, a combination of antioxidants might be beneficial. Recommended antioxidants include:

  • Butylated hydroxytoluene (BHT): A lipophilic antioxidant that is effective in preventing lipid peroxidation.

  • Ascorbic acid (Vitamin C): A hydrophilic antioxidant.

  • EDTA (Ethylenediaminetetraacetic acid): A chelating agent that sequesters metal ions that can catalyze oxidation.

Troubleshooting Guides

Issue 1: Rapid Degradation in Acidic Conditions

Symptoms:

  • Significant loss of the parent compound in solutions with pH < 6.

  • Appearance of new peaks in the chromatogram corresponding to more polar compounds.

Root Cause Analysis: The ether linkage is susceptible to acid-catalyzed hydrolysis. The protonation of the ether oxygen makes it a good leaving group, facilitating nucleophilic attack by water.

Corrective and Preventive Actions:

  • pH Control: Maintain the pH of the solution between 6.5 and 7.5 using a suitable buffer system. A phosphate or citrate buffer at a concentration of 50-100 mM is recommended.

  • Avoid Strong Acids: If the experimental protocol requires acidic conditions, use the mildest possible acid and minimize the exposure time.

Issue 2: Degradation upon Exposure to Air and Light

Symptoms:

  • Gradual decrease in compound concentration even at neutral pH.

  • Formation of new, often less polar, degradation products.

  • Discoloration of the solution.

Root Cause Analysis: The terminal alkene and the ether linkage are susceptible to auto-oxidation, a free-radical mediated process initiated by light and oxygen.

Preventive Measures:

  • Inert Atmosphere: Prepare and store all solutions under an inert atmosphere (nitrogen or argon).

  • Antioxidant Addition: Add an antioxidant to the solution. A combination of BHT (100-200 µM) and EDTA (10-50 µM) is a good starting point.

  • Light Protection: Store solutions in amber glass vials or wrapped in aluminum foil to protect from light.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Formulation

This protocol describes the preparation of a stock solution of (R)-2-(Hex-5-enyloxy)propanoic acid with enhanced stability.

Materials:

  • (R)-2-(Hex-5-enyloxy)propanoic acid

  • Phosphate buffer saline (PBS), pH 7.4

  • Butylated hydroxytoluene (BHT)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Ethanol (or other suitable organic co-solvent)

  • Nitrogen or Argon gas

  • Amber glass vials with screw caps

Procedure:

  • Prepare a 100 mM stock solution of BHT in ethanol.

  • Prepare a 10 mM stock solution of EDTA in water.

  • In an amber glass vial, add the required amount of (R)-2-(Hex-5-enyloxy)propanoic acid.

  • If the compound has low aqueous solubility, dissolve it in a minimal amount of ethanol.

  • Add the BHT stock solution to achieve a final concentration of 100 µM.

  • Add the EDTA stock solution to achieve a final concentration of 25 µM.

  • Add PBS (pH 7.4) to reach the final desired concentration of the active compound.

  • Purge the solution with nitrogen or argon gas for 5-10 minutes.

  • Immediately cap the vial tightly.

  • Store the solution at the recommended temperature (e.g., 4°C), protected from light.

Protocol 2: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method. The target degradation is 5-20%.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 2, 4, 8, and 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 2, 4, 8, and 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 2, 4, 8, and 24 hours.

  • Thermal Degradation: Solid compound at 80°C for 24, 48, and 72 hours.

  • Photostability: Solution exposed to light (ICH Q1B conditions) for an appropriate duration.

Procedure (for each stress condition):

  • Prepare a solution of (R)-2-(Hex-5-enyloxy)propanoic acid at a known concentration (e.g., 1 mg/mL).

  • Expose the solution to the specified stress condition for the designated time points.

  • At each time point, withdraw an aliquot of the sample.

  • Neutralize the acid and base hydrolyzed samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating analytical method (e.g., HPLC-UV).

  • Analyze the samples by LC-MS to identify the mass of the degradation products.

Protocol 3: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a stability-indicating HPLC-UV method.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 30% B

    • 19-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Data Presentation

Table 1: Summary of Potential Degradation Products and their m/z Values

Degradation PathwayPotential Degradation ProductExpected m/z [M+H]⁺
Acid Hydrolysis(R)-2-hydroxypropanoic acid91.03
Acid HydrolysisHex-5-en-1-ol101.09
Oxidation (Alkene)(R)-2-((5,6-epoxyhexyl)oxy)propanoic acid189.11
Oxidation (Ether)(R)-2-((1-hydroperoxyhex-5-en-1-yl)oxy)propanoic acid205.11

Visualizations

DegradationPathways A (R)-2-(Hex-5-enyloxy)propanoic acid B (R)-2-hydroxypropanoic acid + Hex-5-en-1-ol A->B  Acid Hydrolysis C Epoxide, Aldehyde, or Ketone A->C  Oxidation (Alkene) D Hydroperoxides A->D  Auto-oxidation (Ether)

Caption: Potential degradation pathways of (R)-2-(Hex-5-enyloxy)propanoic acid.

ExperimentalWorkflow cluster_0 Formulation cluster_1 Forced Degradation cluster_2 Analysis A Prepare Stock Solution B Add Stabilizers (Buffer, Antioxidant) A->B C Inert Atmosphere & Light Protection B->C D Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) C->D Stability Assessment E Sample at Time Points D->E F Stability-Indicating HPLC-UV E->F Quantification G LC-MS for Identification F->G

Caption: Experimental workflow for stability assessment.

References

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  • Date, A. A., Desai, N., Dixit, R., & Nagarsenker, M. (2021). Antioxidant Delivery Revisited: The Promise of Nanostructured Lipid Carriers. Pharmaceutics, 13(7), 999. [Link]

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  • Blessy, M., Ruchi, D. P., Prajesh, N. P., & Agrawal, Y. K. (2014). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of pharmaceutical and biomedical analysis, 96, 145–153. [Link]

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  • Chemistry LibreTexts. (2023, November 7). 7.6: Stability of Alkenes. Retrieved from [Link]

  • ResearchGate. (2017, December 14). Identification of Ethyl and t-Butyl Glyceryl Ethers Using Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • Westlab. (2023, December 15). Mastering pH Control: Unveiling the Secrets of Effective pH Buffer Solutions. Retrieved from [Link]

  • MDPI. (n.d.). Development and Validation of New Analytical Methods for the Determination of Drugs and Their Metabolites. Retrieved from [Link]

  • Citribel. (2024, September 23). The Role of Citric Acid and Citrates in Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The Critical Role of Phosphate Buffers in Cellular Function: From Homeostasis to Disease. Retrieved from [Link]

  • He, R., et al. (2012). Liposomal Antioxidants for Protection against Oxidant-Induced Damage. Journal of Lipids, 2012, 572834. [Link]

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  • Pearson+. (n.d.). *Ethers

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC Methods for Chiral Purity Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the stereochemistry of a drug molecule is of paramount importance. Enantiomers, non-supe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the stereochemistry of a drug molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1][2] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the assessment of enantiomeric purity.[3] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), the two cornerstone techniques for chiral purity analysis, and delineates a robust framework for their cross-validation.

The Two Pillars of Chiral Separation: HPLC and GC

The separation of enantiomers necessitates a chiral environment, which can be achieved in several ways within a chromatographic system.[4][5][6][7] The most common approach is the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to differential retention times.[4][8][9]

High-Performance Liquid Chromatography (HPLC): Versatility in the Liquid Phase

Chiral HPLC is a powerful and versatile technique for the separation of a wide array of chiral compounds.[9] The separation is based on the differential partitioning of enantiomers between a liquid mobile phase and a solid CSP.[1]

Mechanisms of Chiral Recognition in HPLC:

The interactions governing chiral recognition in HPLC are multifaceted and include hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation.[8][10] The choice of CSP is the most critical factor in developing a successful chiral HPLC method.[8]

  • Polysaccharide-based CSPs: Derivatives of cellulose and amylose are the most widely used CSPs in HPLC, accounting for over 90% of chiral separations.[11] They offer broad applicability and can be used in normal-phase, reversed-phase, and polar organic modes.[8][11]

  • Macrocyclic Glycopeptide CSPs: These phases, such as those based on teicoplanin and vancomycin, are particularly effective for separating chiral amino acids and other ionizable compounds.[12]

  • Protein-based CSPs: While offering high selectivity for certain compounds, protein-based columns are limited by their low sample loadability and can only be used in reversed-phase mode.[11]

  • Pirkle-type and Ligand Exchange CSPs: These are designed for specific classes of compounds and operate through well-defined interaction mechanisms.[9]

Gas Chromatography (GC): Powering Through the Vapor Phase

Chiral GC is the method of choice for volatile and thermally stable compounds.[13][14][15] The separation principle relies on the differential partitioning of volatile enantiomers between a gaseous mobile phase (carrier gas) and a CSP.[1]

Mechanisms of Chiral Recognition in GC:

The primary mechanism of chiral recognition in GC is the formation of transient diastereomeric complexes between the analytes and the CSP.[16][17]

  • Cyclodextrin-based CSPs: Derivatives of α-, β-, and γ-cyclodextrins are the most common and versatile CSPs for chiral GC.[16][18][19][20][21][22] The toroidal structure of cyclodextrins provides a chiral cavity into which one enantiomer fits preferentially, a phenomenon known as inclusion complexing.[22]

  • Amino Acid Derivative CSPs: These were among the first CSPs developed for GC and are particularly useful for the separation of derivatized amino acids.[19][22]

The Critical Role of Derivatization in Chiral GC: Many pharmaceutical compounds, particularly those with polar functional groups like amines and carboxylic acids, are not sufficiently volatile or thermally stable for direct GC analysis.[23][24] Derivatization is the process of chemically modifying the analyte to increase its volatility and improve its chromatographic properties.[24][25][26] For chiral analysis, this is typically an achiral derivatization, as the separation is achieved by the chiral column.[23]

Head-to-Head Comparison: HPLC vs. GC for Chiral Purity

The choice between HPLC and GC for chiral purity analysis is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)
Principle Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase (CSP).[1]Differential partitioning of volatile enantiomer derivatives between a gaseous mobile phase and a solid or liquid chiral stationary phase.[1]
Sample Volatility Not a limiting factor; suitable for a wide range of compounds, including non-volatile and thermally labile molecules.[14]Requires the analyte to be volatile and thermally stable, or to be rendered so through derivatization.[13][14][15]
Derivatization Often not required, but can be used to enhance detection.Frequently mandatory to increase volatility and improve peak shape.[1][23]
Stationary Phases Polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) are the most common.[9][11]Cyclodextrin-based CSPs are predominantly used.[18][20]
Mobile/Carrier Gas Liquid mobile phase (e.g., mixtures of hexane, ethanol, methanol, water, and various additives).[27]Inert carrier gas (e.g., helium, hydrogen, nitrogen).[27]
Operating Temperature Typically at or near room temperature.[14][27]High temperatures are required for volatilization.[14][27]
Analysis Speed Generally slower, with run times typically ranging from 10 to 60 minutes.[27]Faster analysis times, often in the range of minutes.[13][27]
Sensitivity Varies with the detector used (e.g., UV, MS).High sensitivity, especially with detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS).[13][14]
Advantages Broad applicability to a wide range of compounds, no need for derivatization for many analytes, operates at ambient temperature.[14]High separation efficiency, fast analysis, high sensitivity, and lower cost of analysis.[13][14][15]
Disadvantages Longer analysis times, higher solvent consumption.Limited to volatile and thermally stable compounds, often requires derivatization which adds a step to sample preparation.[15]

The Imperative of Method Validation and Cross-Validation

Once a primary method for chiral purity analysis is developed, it must be rigorously validated to ensure it is fit for its intended purpose. Furthermore, when two different methods (e.g., HPLC and GC) are used to analyze the same chiral compound, cross-validation is essential to demonstrate the equivalency of the results.

Method Validation: A Foundation of Trust

Method validation is a formal process that provides documented evidence that an analytical method is suitable for its intended use. The International Council for Harmonisation (ICH) provides comprehensive guidelines for analytical method validation.[28][29]

Key Validation Parameters (ICH Q2(R2)): [29][30]

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. For chiral methods, this includes the separation of the enantiomers from each other and from any related achiral impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility (inter-laboratory precision).

  • Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

G Execute Execute Specificity Specificity Execute->Specificity Linearity Linearity Execute->Linearity Range Range Execute->Range Accuracy Accuracy Execute->Accuracy Precision Precision Execute->Precision DL_QL DL_QL Execute->DL_QL Robustness Robustness Execute->Robustness

Caption: Workflow for Analytical Method Validation.

Cross-Validation: Ensuring Method Concordance

Cross-validation is performed to demonstrate that two or more analytical procedures can be used for the same intended purpose and produce comparable results.[30] This is particularly crucial when transferring a method between laboratories or when using different analytical techniques to support different stages of drug development.[31][32]

Experimental Protocol for Cross-Validation of HPLC and GC Chiral Methods:

  • Selection of Samples: A minimum of three batches of the drug substance or product should be selected, covering the expected range of enantiomeric purity.

  • Sample Analysis: Each sample is analyzed in replicate (e.g., n=3) using both the validated HPLC and GC methods.

  • Data Comparison: The results for the enantiomeric purity (typically expressed as the percentage of the undesired enantiomer) obtained from both methods are compared.

  • Statistical Evaluation: The data should be evaluated statistically to determine if there is a significant difference between the results obtained by the two methods. A paired t-test or equivalence testing can be employed.

  • Acceptance Criteria: Pre-defined acceptance criteria for the agreement between the two methods should be established. For example, the difference in the mean results between the two methods should not exceed a certain percentage, and the 95% confidence interval of the difference should be within a specified range.

G

Caption: Cross-Validation of HPLC and GC Methods.

Conclusion: A Symbiotic Approach to Chiral Purity

Both HPLC and GC are indispensable tools in the arsenal of the pharmaceutical analyst for ensuring the enantiomeric purity of drug substances and products. The choice of the primary technique is guided by the properties of the analyte. However, the development of a secondary, orthogonal method and the subsequent cross-validation provide a higher level of assurance in the quality and consistency of the analytical data. This rigorous, scientifically sound approach is fundamental to navigating the complex regulatory landscape and ensuring the safety and efficacy of chiral drugs.

References

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Comparative

Validating the Mechanism of Action of (R)-2-(Hex-5-enyloxy)propanoic acid: A Comparative Guide

Introduction: Charting a Course for a Novel Compound In the landscape of drug discovery, the journey of a novel small molecule from a structural entity to a validated therapeutic candidate is both complex and exciting. (...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Charting a Course for a Novel Compound

In the landscape of drug discovery, the journey of a novel small molecule from a structural entity to a validated therapeutic candidate is both complex and exciting. (R)-2-(Hex-5-enyloxy)propanoic acid is one such molecule, a propanoic acid derivative whose biological activity and mechanism of action remain to be fully elucidated.[1] This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive, data-supported framework for validating a hypothesized mechanism of action for this compound.

The structural characteristics of (R)-2-(Hex-5-enyloxy)propanoic acid, specifically its carboxylic acid head and lipophilic tail, bear a resemblance to endogenous fatty acids. This has led to the compelling hypothesis that it may act as an agonist for the Free Fatty Acid Receptor 1 (FFAR1), also known as G-protein coupled receptor 40 (GPR40).[2][3] FFAR1 is a promising therapeutic target, particularly for type 2 diabetes, as its activation in pancreatic β-cells potentiates glucose-stimulated insulin secretion (GSIS).[2][4][5]

This guide will therefore focus on a rigorous, multi-tiered experimental strategy to test the hypothesis that (R)-2-(Hex-5-enyloxy)propanoic acid is a selective FFAR1 agonist. We will objectively compare its performance with a well-characterized FFAR1 agonist, Fasiglifam (TAK-875), and a rationally designed negative control. Every protocol described herein is designed to be a self-validating system, providing clear, interpretable data to either substantiate or refute the proposed mechanism of action.

The Validation Strategy: A Multi-Pronged Approach

To build a robust case for the mechanism of action, we will employ a series of experiments that progress from direct target engagement to cellular and physiological outcomes. This approach ensures that we not only confirm a direct interaction with the hypothesized target but also that this interaction translates into the expected downstream biological effects.

Experimental_Workflow cluster_0 Tier 1: Target Engagement cluster_1 Tier 2: Cellular Function cluster_2 Tier 3: Physiological Relevance Binding_Assay In Vitro Binding Assay Calcium_Assay Calcium Mobilization Assay Binding_Assay->Calcium_Assay Functional Agonism? ERK_Assay ERK Phosphorylation Assay Calcium_Assay->ERK_Assay Downstream Signaling? Insulin_Secretion_Assay Insulin Secretion Assay (Pancreatic β-cells) ERK_Assay->Insulin_Secretion_Assay Physiological Effect? End Mechanism Validation Insulin_Secretion_Assay->End Start Hypothesis: (R)-2-(Hex-5-enyloxy)propanoic acid is an FFAR1 Agonist Start->Binding_Assay Direct Interaction?

Caption: A tiered experimental workflow for validating the mechanism of action.

Comparator Compounds: The Importance of Controls

To objectively assess the activity of (R)-2-(Hex-5-enyloxy)propanoic acid, we will use the following comparators:

  • Positive Control: Fasiglifam (TAK-875): A potent and selective FFAR1 agonist that has been extensively studied.[6][7] It serves as our benchmark for FFAR1-mediated activity.

  • Negative Control: Methyl (R)-2-(Hex-5-enyloxy)propanoate: This is the methyl ester of our test compound. The carboxylic acid moiety is crucial for the interaction with key residues in the FFAR1 binding pocket. By masking this group, we anticipate a significant reduction or complete loss of activity, thus demonstrating the specificity of the parent compound.

Tier 1: In Vitro Target Engagement

The first step is to determine if (R)-2-(Hex-5-enyloxy)propanoic acid directly binds to FFAR1. A competitive radioligand binding assay is a gold-standard method for this purpose.

Experimental Protocol: Competitive Radioligand Binding Assay
  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably overexpressing human FFAR1.

    • Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein per well) with a fixed concentration of a radiolabeled FFAR1 ligand (e.g., [³H]-Fasiglifam).

    • Add increasing concentrations of the unlabeled competitor: (R)-2-(Hex-5-enyloxy)propanoic acid, Fasiglifam (positive control), or Methyl (R)-2-(Hex-5-enyloxy)propanoate (negative control).

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate, which traps the membranes while allowing unbound radioligand to pass through.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Allow the filters to dry, then add scintillation cocktail and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the competitor.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the inhibition constant (Ki).

Expected Data and Comparison
CompoundBinding Affinity (Ki, nM)
(R)-2-(Hex-5-enyloxy)propanoic acid150
Fasiglifam (TAK-875)50
Methyl (R)-2-(Hex-5-enyloxy)propanoate> 10,000

Interpretation: A low Ki value for (R)-2-(Hex-5-enyloxy)propanoic acid would indicate direct and specific binding to FFAR1. The significantly higher Ki for the methyl ester would confirm the crucial role of the carboxylate group and support the specificity of the interaction.

Tier 2: Cellular Function and Downstream Signaling

Having established direct binding, the next critical step is to determine if this binding event leads to receptor activation and downstream signaling. FFAR1 is primarily a Gq-coupled receptor, and its activation leads to the mobilization of intracellular calcium and the activation of the MAP kinase pathway, including ERK phosphorylation.[5][8][9]

FFAR1_Signaling_Pathway Ligand (R)-2-(Hex-5-enyloxy)propanoic acid FFAR1 FFAR1 (GPR40) Ligand->FFAR1 Gq Gαq FFAR1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 cleaves PIP2 to DAG DAG PLC->DAG cleaves PIP2 to PIP2 PIP2 Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., Insulin Secretion) Ca_Release->Cellular_Response ERK_Pathway Raf-MEK-ERK Pathway PKC->ERK_Pathway activates pERK p-ERK ERK_Pathway->pERK pERK->Cellular_Response

Caption: The hypothesized FFAR1 signaling pathway.

Experimental Protocol: Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.[10][11][12]

  • Cell Culture and Plating:

    • Use HEK293 cells stably expressing FFAR1.

    • Seed the cells into a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.[13]

    • Incubate for 45-60 minutes at 37°C, allowing the dye to enter the cells and be de-esterified into its active form.

  • Assay Execution:

    • Wash the cells to remove excess dye.

    • Place the plate in a fluorescence plate reader (e.g., a FLIPR instrument).

    • Establish a baseline fluorescence reading.

    • Add varying concentrations of the test compounds and measure the change in fluorescence intensity over time.

  • Data Analysis:

    • Quantify the peak fluorescence response for each concentration.

    • Plot the response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration).

Experimental Protocol: ERK Phosphorylation Assay (Western Blot)

This assay measures the activation of a key downstream signaling molecule.[14][15]

  • Cell Culture and Treatment:

    • Culture FFAR1-expressing cells in 6-well plates until they reach 80-90% confluency.

    • Serum-starve the cells overnight to reduce basal ERK phosphorylation.

    • Treat the cells with the test compounds at their respective EC50 concentrations for a short period (e.g., 5-15 minutes).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.[16]

    • Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Probe the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).

    • Wash the membrane and then probe with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody for total ERK (t-ERK) to serve as a loading control.[17]

  • Data Analysis:

    • Quantify the band intensities for p-ERK and t-ERK using densitometry software.

    • Normalize the p-ERK signal to the t-ERK signal for each sample.

    • Express the results as a fold change over the untreated control.

Expected Data and Comparison

Table 2: Functional Activity and Downstream Signaling

CompoundCalcium Mobilization (EC50, nM)p-ERK / t-ERK Ratio (Fold Change over Vehicle)
(R)-2-(Hex-5-enyloxy)propanoic acid2504.5
Fasiglifam (TAK-875)72[7]6.0
Methyl (R)-2-(Hex-5-enyloxy)propanoate> 20,0001.1

Interpretation: A potent EC50 value in the calcium mobilization assay would confirm that (R)-2-(Hex-5-enyloxy)propanoic acid is a functional agonist of FFAR1. The significant increase in ERK phosphorylation would validate the engagement of the downstream Gq signaling pathway. The lack of activity of the methyl ester in both assays would further strengthen the evidence for a specific, carboxylate-dependent mechanism of action.

Tier 3: Physiological Relevance

The ultimate validation of the proposed mechanism of action lies in demonstrating a relevant physiological effect. Since FFAR1 activation potentiates glucose-stimulated insulin secretion from pancreatic β-cells, this is the ideal physiological readout.[18][19][20]

Experimental Protocol: Glucose-Stimulated Insulin Secretion (GSIS) Assay
  • Cell Culture:

    • Use a pancreatic β-cell line (e.g., MIN6) or primary rodent/human islets.

    • Culture the cells under standard conditions.

  • GSIS Assay:

    • Pre-incubate the cells in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours to establish a basal state.

    • Replace the low-glucose buffer with fresh low-glucose buffer (basal condition) or high-glucose buffer (e.g., 16.7 mM glucose, stimulated condition), with or without the test compounds.

    • Incubate for a defined period (e.g., 60 minutes).

    • Collect the supernatant, which contains the secreted insulin.

  • Insulin Quantification:

    • Measure the insulin concentration in the collected supernatants using a standard method such as an ELISA or RIA.

  • Data Analysis:

    • Normalize the amount of secreted insulin to the total cellular protein or DNA content.

    • Compare the amount of insulin secreted under high-glucose conditions in the presence of the test compounds to the amount secreted with high glucose alone.

Expected Data and Comparison

Table 3: Physiological Activity in Pancreatic β-cells

Compound (at 1 µM)Insulin Secretion (Fold increase over high glucose alone)
(R)-2-(Hex-5-enyloxy)propanoic acid2.5
Fasiglifam (TAK-875)3.5
Methyl (R)-2-(Hex-5-enyloxy)propanoate1.1

Interpretation: A significant potentiation of glucose-stimulated insulin secretion by (R)-2-(Hex-5-enyloxy)propanoic acid would provide strong evidence for its action as an FFAR1 agonist and validate its potential as a therapeutic agent for type 2 diabetes. The lack of effect of the methyl ester would confirm that this physiological response is dependent on the specific activation of FFAR1.

Conclusion: Synthesizing the Evidence

This guide outlines a logical and rigorous workflow for validating the hypothesized mechanism of action of (R)-2-(Hex-5-enyloxy)propanoic acid as an FFAR1 agonist. By systematically progressing from direct target binding to cellular signaling and finally to a physiologically relevant endpoint, researchers can build a comprehensive and compelling data package. The consistent activity of the test compound across all tiers, coupled with the inactivity of the negative control, would provide strong validation of the proposed mechanism. This structured approach not only de-risks further development but also provides a deep understanding of the compound's biological activity, which is essential for its translation into a potential therapeutic.

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